Quinterenol
Description
Historical Trajectories of Beta-Adrenergic Agonist Research
The story of Quinterenol is intrinsically linked to the broader history of research into the sympathetic nervous system and its receptors.
The journey began with the isolation of adrenaline (epinephrine) by Jōkichi Takamine in 1901. wikipedia.org Early experiments in the 20th century demonstrated that stimulating sympathetic nerves could produce varied effects in different tissues, leading to two main hypotheses: the existence of multiple neurotransmitters or the presence of different receptor types. wikipedia.org The development of isoproterenol (B85558) in the 1940s marked a significant step forward, providing a selective β-adrenergic receptor agonist without the α-adrenergic activity of epinephrine (B1671497). nih.gov
A pivotal moment came in 1948 when Raymond Ahlquist proposed the classification of adrenergic receptors into two primary types, α and β. nih.govfrontiersin.orgahajournals.org He based this on the observation that various sympathomimetic amines elicited different orders of potency in different organs. nih.gov For instance, β-receptor stimulation was associated with functions like vasodilation and myocardial stimulation. revespcardiol.org Ahlquist's theory was initially met with skepticism but was later substantiated by the discovery of dichloroisoproterenol (B1670464) (DCI) in 1958, which selectively blocked the effects of isoproterenol. nih.gov This discovery provided the proof-of-principle for the existence of β-receptors and paved the way for the development of the first clinically used β-blocker, propranolol, by Sir James Black. revespcardiol.org
Following the classification of adrenoceptors, research delved into the molecular mechanisms of their function. The cloning of the β2-adrenergic receptor was a landmark achievement, revealing its structure as a G protein-coupled receptor (GPCR) with seven transmembrane domains. nih.gov This allowed for mutagenesis and chimeric receptor studies to identify specific domains involved in ligand binding and G protein coupling. nih.govjacc.org
The development of radioligand binding assays was crucial for characterizing receptors. nih.govwikipedia.org These techniques enabled the direct measurement of ligand binding to receptors, allowing for the determination of receptor density and affinity for various compounds. labome.com The ternary complex model, proposed by De Lean, Stadel, and Lefkowitz, further refined understanding by incorporating the interaction of G proteins with the receptor-ligand complex, explaining how G proteins could alter the agonist's binding affinity. nih.gov This evolution from observational pharmacology to molecular-level characterization provided the sophisticated framework within which compounds like this compound could be studied and understood.
Current Research Landscape of Beta-Adrenergic Compounds
Modern research on beta-adrenergic compounds has moved beyond simple agonist and antagonist classifications into more nuanced areas. A key focus is on receptor subtypes (β1, β2, and β3), which have distinct tissue distributions and signaling pathways. revespcardiol.orgahajournals.org For example, while both β1 and β2 receptors are found in the heart and can increase contractility, they appear to have different downstream signaling properties and roles in pathophysiology. ahajournals.org The β3-adrenoceptor, once considered "atypical," is now an area of intense investigation for its roles in metabolism and other functions. nih.gov
Current research also heavily investigates concepts like "biased agonism" or "functional selectivity". drugtargetreview.com This phenomenon describes how different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.govdrugtargetreview.com This offers the potential to design drugs that activate only the desired therapeutic pathways. Furthermore, the study of receptor kinetics—the rates at which drugs associate and dissociate from their targets—is gaining prominence as another factor determining a drug's pharmacological profile and selectivity. biorxiv.org
Significance of this compound as a Research Probe
This compound's significance lies in its utility as a chemical probe. A chemical probe is a well-characterized small molecule used to study the function of a protein target, in this case, the β-adrenergic receptor. tocris.comrjeid.com The specific chemical structure of this compound, with its quinoline (B57606) core, provides a different scaffold compared to more common catecholamine-based agonists. ontosight.ai
The study of such structurally distinct molecules is fundamental to understanding structure-activity relationships (SAR). SAR analysis helps to identify which chemical moieties of a molecule are responsible for its biological activity. creative-proteomics.com By comparing the activity of this compound to other β-agonists, researchers can probe the architecture of the receptor's binding pocket and elucidate the features that determine agonist potency and selectivity. nih.gov For instance, the quinoline structure and its substituents can be systematically modified to map interactions within the receptor, contributing to the rational design of new, more selective, or biased ligands. georgiasouthern.edunih.gov this compound, therefore, serves as a valuable tool for dissecting the complex pharmacology of the β-adrenergic system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDQHEMTUCMUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864439 | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13757-97-6 | |
| Record name | Quinprenaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013757976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100EPZ8Y7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Development
Advanced Synthetic Approaches for Quinterenol Analogs
The synthesis of analogs based on the this compound (8-hydroxyquinoline) core relies on a rich history of quinoline (B57606) synthesis, adapted and modernized for creating structural diversity. Classical methods remain fundamental, while contemporary advancements offer improved efficiency and broader substrate scope.
Key synthetic routes to the quinoline scaffold, applicable to this compound analogs, include several well-established name reactions. rsc.org The Skraup-Doebner-von Miller reaction is a cornerstone, typically involving the reaction of an aromatic amine with α,β-unsaturated aldehydes or ketones under acidic conditions to yield substituted quinolines. nih.goviipseries.org Variations of this method, such as using acrolein diethyl acetal (B89532) as a precursor, have been developed to mitigate the polymerization of the carbonyl substrate, thus improving yields. nih.gov
The Gould-Jacobs reaction provides another versatile pathway. wikidoc.org This method starts with the reaction of an aniline (B41778) derivative with a malonic acid derivative, such as ethyl ethoxymethylenemalonate. wikidoc.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline (B1666331) structure, which is a key feature related to the this compound scaffold. wikidoc.orgmdpi.com Subsequent hydrolysis and decarboxylation steps can yield the final 4-hydroxyquinoline product. youtube.com Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation to significantly reduce reaction times and improve yields compared to classical thermal methods. asianpubs.orgresearchgate.net
The Friedländer synthesis is another powerful method, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). scispace.comnih.gov This approach is known for its versatility and efficiency in producing polysubstituted quinolines. nih.gov Innovations in this area include the use of novel catalysts and reaction conditions to enhance its environmental profile and applicability. nih.gov
| Synthetic Method | Key Reactants | Core Structure Formed | Key Features & Advancements |
| Skraup-Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound | Substituted Quinoline | A foundational method; modifications include using Lewis and Brönsted acids or microwave irradiation to improve efficiency. nih.govacs.org |
| Gould-Jacobs Reaction | Aniline, Malonic acid derivative (e.g., ethyl ethoxymethylenemalonate) | 4-Hydroxyquinoline | Proceeds via thermal cyclization; can be accelerated by microwave assistance or flash vacuum pyrolysis. wikidoc.orgasianpubs.orgresearchgate.net |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Polysubstituted Quinoline | Highly versatile for creating diverse substitution patterns; modern approaches focus on green catalysts. scispace.comnih.gov |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | Involves acid-catalyzed condensation and cyclization. iipseries.org |
These methods allow for the creation of a wide array of this compound analogs by strategically choosing substituted anilines and other reactants, thereby introducing desired functional groups onto the quinoline core from the outset.
Strategies for Chemical Modification and Scaffold Derivatization
Once the basic 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is synthesized, its properties can be finely tuned through various chemical modification and derivatization strategies. These modifications can be targeted to specific positions on the quinoline ring system to explore structure-activity relationships. The 8-HQ moiety is susceptible to numerous reactions, including electrophilic aromatic substitution and molecular rearrangements, due to its phenolic and pyridine (B92270) characteristics. semanticscholar.orgmdpi.com
A common strategy is the Mannich reaction , a powerful tool for aminoalkylation, often at the C-7 position of the 8-HQ ring. semanticscholar.orgnih.gov This reaction introduces aminomethyl groups, and by varying the amine and aldehyde components, a diverse library of derivatives can be generated. semanticscholar.orgacs.org Another key approach is the Suzuki cross-coupling reaction , which is frequently used to introduce new aryl or alkyl substituents at halogenated positions, typically C-5 and C-7 of the 8-HQ core. scispace.com
Functionalization can also be achieved by introducing a variety of substituents. For instance, halogenation (e.g., with chlorine or bromine) at the C-5 and C-7 positions is a common modification. acs.org The introduction of an aromatic moiety can be achieved by targeting the methylene (B1212753) carbon in a Mannich-type reaction using aromatic aldehydes. semanticscholar.orgacs.org Furthermore, acylacetylenes have been used for the multiple functionalization of hydroxyquinolines, leading to the formation of chalcone-quinoline ensembles. nih.gov
| Modification Strategy | Target Position(s) | Functionality Introduced | Method/Reaction |
| Aminoalkylation | C-7 (typically) | Aminomethyl groups | Mannich Reaction semanticscholar.orgnih.gov |
| Halogenation | C-5, C-7 | Chloro, Bromo | Electrophilic Halogenation acs.org |
| Aryl/Alkyl Introduction | C-5, C-7 | Aryl, Alkyl groups | Suzuki Cross-Coupling scispace.com |
| Alkoxymethylation | C-5 | Alkoxymethyl groups | Various substitution reactions acs.org |
| Chalcone Ensemble | Multiple | Acylvinyl groups | Nucleophilic addition of acylacetylenes nih.gov |
| Triazole Linkage | C-5 | 1,2,3-Triazole heterocycles | "Click" Chemistry (CuAAC) mdpi.combeilstein-journals.org |
These derivatization techniques are crucial for optimizing the properties of this compound-based compounds by systematically altering their electronic and steric characteristics.
Development of Hybrid Molecular Structures Involving this compound Frameworks
A prominent strategy in modern medicinal chemistry is the design of hybrid molecules, where two or more pharmacophores are covalently linked to create a single chemical entity with potentially dual or enhanced activity. researchgate.netresearchgate.net The 8-hydroxyquinoline scaffold is a popular component in such hybrids due to its own biological activities and its ability to be readily functionalized. nih.gov
One approach involves creating hybrids of 8-HQ with known antimicrobial agents. For example, 5-chloro-8-hydroxyquinoline (B194070) has been linked to the antibiotic ciprofloxacin (B1669076) via a Mannich reaction to produce a hybrid molecule with broad-spectrum antibacterial promise. semanticscholar.org In another strategy, the 8-hydroxyquinoline-2-carboxylic acid was coupled with ciprofloxacin using peptide coupling reagents like TBTU. mdpi.com
Another area of exploration is the combination of the 8-HQ moiety with other heterocyclic systems. Researchers have designed and synthesized hybrids of 1,4-naphthoquinone (B94277) with 8-hydroxyquinoline, linking the two systems via an ether bond. mdpi.com Similarly, the indole (B1671886) scaffold has been incorporated with the 8-HQ moiety to create novel hybrid structures, sometimes bridged by a piperazine (B1678402) linker, with the goal of targeting metal-ion-induced biological processes. mdpi.com
Glycoconjugation, the attachment of sugar molecules to the 8-HQ scaffold, represents another form of hybridization. nih.gov Sugars can be linked via an O-glycosidic bond or through a 1,2,3-triazole linker, a connection often achieved using copper-catalyzed "click" chemistry. mdpi.comdoi.org This strategy aims to improve properties such as solubility and bioavailability. mdpi.com
| Hybrid Concept | Linked Pharmacophore(s) | Linkage Type | Synthetic Approach |
| Antimicrobial Hybrid | Ciprofloxacin | Aminomethyl bridge | Mannich Reaction semanticscholar.org |
| Antimicrobial Hybrid | Ciprofloxacin | Amide bond | Peptide Coupling (TBTU) mdpi.com |
| Anticancer Hybrid | 1,4-Naphthoquinone | Ether linkage | Nucleophilic Substitution mdpi.com |
| Neurological Hybrid | Indole | Ester, Piperazine bridge | Esterification, Multi-step synthesis mdpi.com |
| Glycoconjugate | Glucose, Galactose | O-glycosidic, Triazole linker | Glycosylation, Click Chemistry mdpi.comdoi.org |
| Dual-Target Inhibitor | Pyrimido[4,5-b]quinoline | Fused ring system | Multi-component reactions, Dimroth rearrangement researchgate.net |
The development of these hybrid structures showcases a rational design approach to create multifunctional molecules by combining the proven attributes of the this compound framework with other biologically active moieties.
Methodological Innovations in Compound Library Generation
The exploration of the vast chemical space around the this compound scaffold is greatly accelerated by innovations in compound library generation. These methodologies allow for the rapid and efficient synthesis of large numbers of diverse yet structurally related compounds, which is essential for hit identification and lead optimization in drug discovery. nih.gov
Combinatorial chemistry has revolutionized this process by enabling the parallel synthesis of extensive compound libraries. ijpsjournal.com This can be performed using both solid-phase and solution-phase techniques. High-throughput experimentation (HTE) platforms are frequently employed to screen numerous reaction conditions simultaneously, optimizing synthetic routes for library production. researchgate.net
Automated synthesis platforms have become indispensable tools in modern medicinal chemistry. researchgate.netchemspeed.com These robotic systems can perform multi-step syntheses, work-ups, purifications, and analyses with minimal manual intervention. chemspeed.com Platforms like the FLEX ISYNTH are designed for flexible library synthesis, accommodating various reaction types, including microwave-assisted and photochemical reactions. chemspeed.com Such automation significantly increases productivity and allows for the exploration of more complex chemical transformations. chemspeed.comemolecules.com
Flow chemistry is another key innovation for library generation. syrris.com In flow synthesis, reagents are continuously pumped through reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. syrris.com This technique not only improves safety and efficiency but also enables access to a wider range of chemical reactions suitable for automation. Automated flow chemistry systems can be integrated with downstream processes, streamlining the entire workflow from synthesis to analysis and even biological screening. syrris.com These platforms are particularly valuable for the rapid optimization and preparation of diverse compound series in the early stages of drug discovery. syrris.com
| Innovation | Core Principle | Key Advantages | Application to this compound Analogs |
| Combinatorial Chemistry | Systematic, parallel synthesis of a large number of compounds. ijpsjournal.com | Rapid exploration of chemical space, efficient hit identification. nih.gov | Generation of large libraries by varying substituents on the 8-HQ scaffold. acs.orgmdpi.com |
| Automated Synthesis Platforms | Robotic execution of synthesis, purification, and analysis. chemspeed.comemolecules.com | Increased throughput, standardization, access to complex reactions. chemspeed.comchemspeed.com | High-speed synthesis of this compound derivatives in microplate formats. chemspeed.com |
| Flow Chemistry | Continuous reaction processing in tubes or channels. syrris.com | Precise reaction control, enhanced safety, scalability, easy automation. syrris.com | Rapid optimization of synthesis conditions and scalable production of lead compounds. syrris.com |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions rapidly and efficiently. asianpubs.org | Drastically reduced reaction times, often improved yields. asianpubs.orgresearchgate.net | Accelerating classical quinoline syntheses like the Gould-Jacobs reaction. asianpubs.org |
These methodological advancements are crucial for efficiently navigating the extensive chemical possibilities offered by the this compound scaffold, fueling the discovery of new derivatives with tailored properties.
Molecular Interactions and Receptor Binding Dynamics
Adrenergic Receptor Subtype Interactions
Quinterenol, as a sympathomimetic agent, exhibits interactions with beta-adrenergic receptor subtypes. wikipedia.org The nature of these interactions, particularly with beta-1 (β1) and beta-2 (β2) adrenergic receptors, is fundamental to its pharmacological profile.
Beta-1 adrenergic receptors are predominantly located in the heart, kidneys, and fat cells. nih.gov Activation of these receptors typically leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). wikipedia.orgwikipedia.org In the kidneys, β1 receptor stimulation promotes the release of renin. nih.gov
Beta-2 adrenergic receptors are widely distributed and found in smooth muscle cells of the bronchi, gastrointestinal tract, uterus, and blood vessels. wikipedia.orgwikipedia.org Their activation primarily leads to smooth muscle relaxation, resulting in effects such as bronchodilation. wikipedia.org The β2-adrenergic receptor is a classic model for studying GPCR structure and function. mdpi.com
This compound is often functionally characterized by its activity at β2-adrenergic receptors, which underlies its potential as a bronchodilator. wikipedia.org The interaction involves the binding of the this compound molecule to the orthosteric binding pocket of the β2 receptor. rcsb.org Similar to β1 receptors, the β2 receptor is coupled to the Gs protein, and its activation increases intracellular cAMP levels, leading to smooth muscle relaxation. wikipedia.org The affinity of agonists for the β2 receptor can be influenced by the presence of the G protein, forming a high-affinity ternary complex. nih.gov While epinephrine (B1671497) naturally has a very high affinity for the β2 receptor, synthetic agonists like this compound are designed to target this receptor, often with a degree of selectivity. uniprot.org
Quantitative Characterization of Ligand-Receptor Binding
To fully understand the pharmacological action of a compound like this compound, its interaction with receptors is quantified using several key parameters. These parameters describe the affinity of the ligand for the receptor and the kinetics of the binding process. While specific, comprehensive datasets for this compound are not widely reported in publicly available literature, the principles of these measurements are central to pharmacology.
The equilibrium dissociation constant (Kd) is a fundamental measure of the affinity of a ligand for its receptor. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. excelleratebio.com A lower Kd value indicates a higher binding affinity, meaning the ligand binds more tightly to the receptor. excelleratebio.com
The determination of Kd is crucial for comparing the potency of different agonists and antagonists. It is typically measured through radioligand binding assays, where a labeled compound's binding is displaced by increasing concentrations of the unlabeled drug being tested (in this case, this compound). The structural features of a molecule, such as the substituents on its phenyl ring, are key determinants of its binding affinity. nih.gov
Table 1: Conceptual Data for Equilibrium Dissociation Constant (Kd) (Note: The following table is illustrative as specific experimental Kd values for this compound are not detailed in the available literature.)
| Parameter | Description | Significance for this compound |
|---|---|---|
| Kd (β1) | The concentration of this compound required to occupy 50% of β1-adrenergic receptors at equilibrium. | A lower value would suggest a higher affinity and potentially greater potency at β1 receptors. |
| Kd (β2) | The concentration of this compound required to occupy 50% of β2-adrenergic receptors at equilibrium. | A lower value would suggest a higher affinity and potentially greater potency at β2 receptors. |
| Selectivity Ratio (Kd β1 / Kd β2) | A ratio indicating the preference of this compound for one receptor subtype over another. | A ratio significantly different from 1 would indicate selective binding to either β1 or β2 receptors. |
Binding kinetics provide a dynamic view of the ligand-receptor interaction by measuring the rates of association and dissociation. excelleratebio.com
The association rate constant (kon) , or on-rate, describes how quickly the ligand binds to the receptor. excelleratebio.comnih.gov
The dissociation rate constant (koff) , or off-rate, describes how quickly the ligand separates from the receptor. excelleratebio.comnih.gov
These kinetic parameters are related to the equilibrium dissociation constant by the equation Kd = koff / kon. elifesciences.org Drugs with a slow dissociation rate (a small koff) can have a prolonged duration of action because they remain bound to the receptor for a longer time. excelleratebio.commsdmanuals.com Measuring these rates is essential for a complete understanding of a drug's pharmacodynamic profile, as they influence the onset and duration of its effects. nih.govnih.gov
Table 2: Conceptual Data for Binding Kinetics (Note: This table is illustrative as specific experimental kon and koff values for this compound are not detailed in the available literature.)
| Parameter | Description | Significance for this compound |
|---|---|---|
| kon | The rate at which this compound binds to its target adrenergic receptor. | A higher kon would indicate a faster onset of binding. |
| koff | The rate at which the this compound-receptor complex dissociates. | A lower koff would suggest a longer residence time on the receptor and potentially a longer duration of action. |
| Residence Time (1/koff) | The average time a molecule of this compound stays bound to a receptor. | A longer residence time can lead to a more sustained pharmacological effect. msdmanuals.com |
Receptor density (Bmax) represents the total concentration of receptors in a given tissue or cell preparation. nih.gov It is determined from saturation binding experiments where increasing concentrations of a radiolabeled ligand are added until all receptors are occupied. The Bmax value is expressed in units such as femtomoles or picomoles per milligram of protein. nih.gov
Analyzing Bmax is important because the density of receptors can vary between different tissues and can be altered by disease states or prolonged exposure to drugs. For example, the density of beta-adrenergic receptors can differ between muscle fiber types. nih.gov Understanding the Bmax in target tissues for this compound, such as bronchial smooth muscle, is essential for predicting the maximal possible response to the drug in that tissue.
Table 3: Conceptual Data for Receptor Density (Bmax) (Note: This table is illustrative as specific Bmax values in the context of this compound treatment are not detailed in the available literature.)
| Parameter | Description | Significance for this compound |
|---|---|---|
| Bmax (Target Tissue) | The total number of available beta-adrenergic receptors in a specific tissue (e.g., lung tissue). | A higher Bmax could allow for a greater maximum physiological response to this compound. |
| Bmax (Non-Target Tissue) | The total number of available beta-adrenergic receptors in a non-target tissue. | Receptor density in non-target tissues can be related to the potential for off-target effects. |
Mechanisms of Agonist-Receptor Complex Formation
The formation of the agonist-receptor complex is the pivotal event in signal transduction. For beta-adrenergic agonists, this process typically involves the binding of the ligand to the receptor, which stabilizes an active conformation, leading to the activation of intracellular signaling pathways, such as the Gs-protein-adenylyl cyclase-cAMP cascade. nih.govcvpharmacology.compharmgkb.org Beta-agonists bind to beta-adrenoceptors located on various tissues, including cardiac muscle, smooth muscle, and other cell types. cvpharmacology.com The beta-1 adrenergic receptor (β1AR), for instance, is a G-protein-coupled receptor (GPCR) that, upon activation, stimulates a cAMP-dependent pathway. nih.gov
The binding process itself can be a multi-stage event. The cell membrane may initially concentrate drug molecules near the receptor, facilitating a stepwise binding process with lower energy barriers compared to a single-step mechanism. biorxiv.org Agonists promote a high-affinity state of the receptor, and the degree to which they do so often correlates with their intrinsic activity. nih.gov
Research into the interaction of this compound with the β-receptor has revealed a distinct pharmacological profile when compared to other beta-agonists like isoprenaline and salbutamol. wur.nl this compound is characterized by a slow association with the receptor, leading to a prolonged duration of action. wur.nl However, two key findings differentiate its mechanism. Firstly, upon washing the tissue preparation, the activity of this compound paradoxically increases. Secondly, despite its long-lasting effect, the compound dissociates rapidly from the receptor. This has led to the hypothesis that after this compound binds and subsequently dissociates, the receptor is left in a "self-activating" state. wur.nl This behavior contrasts with other long-acting agonists, such as salmeterol, which is thought to associate slowly and then dissociate minimally, if at all, from the receptor. wur.nl
Table 1: Comparative Interaction Characteristics of Beta-Agonists
| Compound | Association Rate | Dissociation Rate | Duration of Action | Unique Mechanistic Feature |
|---|---|---|---|---|
| Isoprenaline | Fast | Fast | Short | Standard full agonist behavior. nih.govwur.nl |
| Salbutamol | Slightly slower than Isoprenaline | Fast (similar to Isoprenaline) | Longer than expected from dissociation | Lower catalytic activity. wur.nl |
| This compound | Slow | Fast | Long | Activity increases upon washout, suggesting a self-activating receptor state. wur.nl |
| Salmeterol | Slow | Very Slow / Irreversible | Long | Considered a 'captive agonist' due to strong hydrophobic interactions. wur.nl |
Computational Modeling of Molecular Interactions
Computational modeling has become an indispensable tool in drug discovery and molecular pharmacology, allowing for the simulation and prediction of drug-receptor interactions at an atomic level. oddl.finih.gov These methods can provide insights into binding affinity, kinetic rates, and the conformational dynamics of the ligand-receptor system. cuny.edu For a compound like this compound, with its unusual binding characteristics, computational modeling offers a powerful approach to elucidate the underlying structural and energetic basis of its interaction with beta-adrenergic receptors. Although specific computational studies focused solely on this compound are not extensively detailed in the available literature, the established methodologies of molecular docking and molecular dynamics simulations are directly applicable.
Table 2: Application of Computational Modeling to this compound Research
| Modeling Technique | Objective for this compound Study | Potential Insights |
|---|---|---|
| Molecular Docking | Predict the preferred binding pose of this compound within the beta-adrenergic receptor's orthosteric site. | Identification of key amino acid residues involved in binding; understanding the specific hydrogen bonds, and hydrophobic interactions. mdpi.comschrodinger.com |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-receptor complex over time. | Assessment of binding stability; elucidation of the pathways of ligand entry and exit; rationalization for slow association and fast dissociation kinetics. nih.govfrontiersin.org |
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor). mdpi.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. schrodinger.com
For this compound, docking simulations using a high-resolution crystal structure of a beta-adrenergic receptor (e.g., β1AR or β2AR) would be the first step in building a structural model of its interaction. The simulation would predict how this compound fits into the binding pocket, identifying the specific amino acid residues that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the agonist. This information is crucial for understanding the structural determinants of its agonist activity and could help explain its potency and receptor subtype selectivity. The binding energy calculated from docking can serve as an estimate of the binding affinity. mdpi.com
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted this compound-receptor complex. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements over time. nih.govuni-koeln.de
By placing the docked this compound-receptor complex in a simulated physiological environment (including water and a lipid bilayer), an MD simulation could reveal how the complex behaves over nanoseconds to microseconds. This would allow researchers to:
Assess Binding Stability: Confirm if the docked pose is stable or if the ligand rearranges to a different, more stable conformation. frontiersin.org
Analyze Conformational Changes: Observe the subtle changes in the receptor's structure induced by this compound binding, which are responsible for initiating the signaling cascade.
Investigate Kinetics: Potentially model the pathways of association and dissociation, which could provide a structural and energetic explanation for the slow-on, fast-off kinetics observed experimentally for this compound. wur.nl
Exploration of Allosteric Modulation and Binding Sites
Allosteric regulation occurs when a molecule binds to a protein at a site topographically distinct from the primary (orthosteric) binding site, modifying the protein's activity. libretexts.orgumh.es These allosteric sites represent novel targets for drugs, as allosteric modulators can offer greater selectivity and a different mode of pharmacological control compared to traditional orthosteric ligands. drugdiscoverytrends.comnih.gov
The beta-adrenergic receptors are known to be subject to allosteric modulation. For example, cholesterol has been shown to act as a negative allosteric modulator of the β1AR by binding to a cavity and stabilizing an inactive conformation. biorxiv.org Furthermore, certain small molecules and ions, like Zn2+, can act as positive allosteric modulators of the β2AR, increasing agonist affinity. duke.edunih.gov
While this compound is classified as a beta-adrenergic agonist that acts at the orthosteric site, its unusual pharmacological characteristic—the induction of a self-activating receptor state after dissociation—raises questions about whether its mechanism is purely orthosteric. wur.nl This behavior could potentially be explained by a more complex interaction with the receptor that might involve allosteric principles. It is conceivable that the initial binding of this compound induces a long-lived conformational change in the receptor that persists even after the ligand has departed, a phenomenon that might be influenced by allosteric sites. However, direct evidence or specific studies identifying this compound as an allosteric modulator or demonstrating its binding to an allosteric site are not prominent in the literature. This remains an area for future investigation, potentially using computational methods to screen for alternative binding sites or functional assays designed to detect allosteric effects. umh.es
Table 3: Orthosteric vs. Allosteric Interactions
| Feature | Orthosteric Interaction | Allosteric Interaction |
|---|---|---|
| Binding Site | The primary, evolutionarily conserved site where the endogenous ligand binds. umh.es | A topographically distinct site on the receptor. umh.esnih.gov |
| Mechanism of Action | Competitive binding; directly activates or blocks the receptor. | Modulates the affinity or efficacy of the orthosteric ligand; can be positive, negative, or neutral. libretexts.org |
| Effect Saturability | Effect is directly proportional to receptor occupancy. | Effect has a 'ceiling'; no further modulation once the allosteric site is saturated. umh.es |
| Potential for this compound | Acts as a direct agonist at the orthosteric site. wur.nl | Hypothetically, could induce long-lived receptor states via an allosteric mechanism, explaining its unique washout profile. This is speculative. |
Mechanistic Pharmacology and Biochemical Pathways
Analysis of Receptor Activation and Signal Transduction Cascades
As a beta-adrenergic agonist, the primary mechanism of action for Quinterenol involves its binding to and activation of beta-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.com This interaction initiates a well-defined signal transduction pathway.
The binding of this compound to a beta-adrenergic receptor induces a conformational change in the receptor protein. youtube.com This change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). Upon activation, the Gs protein releases its alpha subunit (Gαs), which is bound to guanosine (B1672433) triphosphate (GTP). nih.gov The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. mdpi.com
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.gov The generation of cAMP amplifies the initial signal from the receptor. This signaling cascade is a hallmark of beta-adrenergic receptor activation. mdpi.com
Table 1: Signal Transduction Cascade of this compound
| Step | Molecule/Enzyme | Action |
|---|---|---|
| 1 | This compound (Ligand) | Binds to Beta-Adrenergic Receptor |
| 2 | Beta-Adrenergic Receptor | Undergoes conformational change, activates Gs-protein |
| 3 | Gs-protein | Alpha subunit dissociates, binds GTP |
| 4 | Adenylyl Cyclase | Activated by Gαs-GTP complex |
| 5 | ATP | Converted to cAMP by Adenylyl Cyclase |
Investigation of Downstream Cellular Responses
The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov PKA is a holoenzyme consisting of two catalytic and two regulatory subunits. The binding of cAMP to the regulatory subunits causes them to dissociate, releasing the active catalytic subunits. These active subunits then phosphorylate various downstream target proteins within the cell, leading to specific cellular responses.
The nature of the downstream cellular response is tissue-dependent, based on the specific proteins phosphorylated by PKA. For instance, in bronchial smooth muscle cells, PKA activation leads to the phosphorylation of proteins that decrease intracellular calcium concentrations and inactivate myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation. mdpi.com In cardiac tissue, PKA phosphorylates proteins that increase heart rate and contractility. frontiersin.org
Enzyme-Mediated Biological Effects
The biological effects of this compound are fundamentally mediated by the activation of key enzymes. The primary enzyme in its signaling pathway is adenylyl cyclase , which is responsible for generating the second messenger cAMP. mdpi.com The subsequent activation of Protein Kinase A (PKA) is the critical step that translates the cAMP signal into a physiological response through the phosphorylation of specific cellular substrates. nih.gov The activity of these enzymes is directly proportional to the degree of beta-adrenergic receptor stimulation by this compound. The signal is terminated by phosphodiesterases, enzymes that degrade cAMP, and by the dephosphorylation of PKA substrates by phosphatases. nih.gov
Interrogation of Specific Metabolic Pathways
Beta-adrenergic agonists are known to influence various metabolic processes, including the mobilization of energy stores. nih.gov
Lipolysis Modulation Studies
Lipolysis is the metabolic process of breaking down stored triglycerides in adipose tissue into free fatty acids and glycerol (B35011). nih.gov This process is significantly regulated by beta-adrenergic signaling, primarily through β3-adrenergic receptors in adipocytes. nih.gov Activation of these receptors initiates the cAMP/PKA signaling cascade, leading to the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and perilipin, which facilitates the breakdown of triglycerides. mdpi.comnih.gov
While the general mechanism for beta-agonists suggests a potential role for this compound in stimulating lipolysis, specific research studies investigating the direct effects of this compound on lipolysis in adipocytes were not identified in a review of the available literature.
Glucose and Glycerol Homeostasis Investigations
The products of lipolysis, glycerol and free fatty acids, play roles in maintaining energy balance. Glycerol released from adipose tissue can be transported to the liver and serve as a substrate for gluconeogenesis, the synthesis of glucose. Beta-adrenergic stimulation can also impact glucose homeostasis by promoting glycogenolysis in the liver and muscle. frontiersin.org
However, specific investigations into the direct effects of this compound on glucose and glycerol homeostasis, such as its influence on glucose uptake in peripheral tissues or its precise contribution to glycerol release, are not detailed in the currently available scientific literature.
Structure Activity Relationship Sar Elucidation
Identification of Pharmacophore Features Critical for Receptor Activation
A pharmacophore model for a beta-2 adrenergic agonist typically comprises several key features essential for effective binding to and activation of the receptor. For Quinterenol, these features can be inferred from its chemical structure in the context of general beta-2 agonist pharmacophores.
A generalized pharmacophore for beta-2 agonists includes:
A cationic amine group: This is crucial for forming an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. In this compound, the secondary amine in the isopropylaminoethanol side chain serves this function.
A hydroxyl group on the beta-carbon of the ethanolamine (B43304) side chain: This hydroxyl group is stereospecific, with the (R)-enantiomer being significantly more active. It forms a key hydrogen bond with an asparagine residue in transmembrane helix 6 (TM6).
An aromatic ring system: This feature engages in van der Waals and pi-pi stacking interactions with aromatic residues within the receptor's binding pocket. This compound possesses an 8-hydroxyquinoline (B1678124) ring system that fulfills this requirement.
Hydrogen bond donors/acceptors on the aromatic ring: These groups interact with serine residues in transmembrane helix 5 (TM5). The 8-hydroxyl group on this compound's quinoline (B57606) ring is positioned to act as a hydrogen bond donor and acceptor.
While this general model is applicable, specific studies detailing the precise bond distances, angles, and energetic contributions for this compound's interaction with the beta-2 adrenergic receptor are not available.
Mapping of Structural Motifs to Agonistic Efficacy
The agonistic efficacy of a beta-2 agonist is determined by how effectively its binding translates into a conformational change in the receptor, leading to G-protein activation and downstream signaling. The structural motifs of this compound are expected to contribute to its efficacy in the following ways:
8-Hydroxyquinoline Nucleus: This bicyclic aromatic system is a critical structural motif. The hydroxyl group at the 8-position is a key feature found in several biologically active quinolines. Its ability to form hydrogen bonds is thought to be crucial for anchoring the ligand in the binding pocket in a manner that promotes an active receptor conformation. The specific contribution of the quinoline nitrogen to efficacy is not well-documented for this compound.
Isopropylaminoethanol Side Chain: This side chain is a common feature in many beta-adrenergic agonists. The length and branching of the N-alkyl substituent are known to influence both affinity and efficacy. The isopropyl group in this compound is believed to provide a balance of steric bulk and lipophilicity that is favorable for interaction with a hydrophobic sub-pocket within the receptor.
Detailed studies quantifying the intrinsic efficacy of this compound and its direct correlation to the binding of these specific motifs are lacking.
Influence of Substituents on Receptor Selectivity
The selectivity of a beta-adrenergic agonist for the beta-2 subtype over beta-1 and beta-3 subtypes is a critical therapeutic consideration. This selectivity is primarily governed by the nature of the substituent on the amino group and the aromatic ring.
N-Isopropyl Group: The presence of a bulky alkyl group on the nitrogen atom, such as the isopropyl group in this compound, is a well-established determinant of beta-2 selectivity. This group is thought to interact favorably with specific amino acid residues in the beta-2 adrenergic receptor that are different in the beta-1 subtype, leading to a higher affinity for the former.
8-Hydroxyquinoline Ring System: The specific electronic and steric properties of the 8-hydroxyquinoline ring likely contribute to selectivity. However, comparative studies of this compound with analogues bearing different substituents on the quinoline ring to systematically probe their influence on beta-1 versus beta-2 selectivity have not been reported.
The following table summarizes the general influence of substituents on beta-2 receptor selectivity based on established SAR principles, which can be extrapolated to this compound.
| Substituent Location | General Effect on Beta-2 Selectivity | Presumed Role in this compound |
| N-Alkyl Group | Increased bulk (e.g., isopropyl, tert-butyl) enhances beta-2 selectivity. | The isopropyl group is a key contributor to this compound's beta-2 selectivity. |
| Aromatic Ring | Substituents that can form specific hydrogen bonds with beta-2 receptor residues increase selectivity. | The 8-hydroxyl group likely plays a role in selective interactions. |
Application of Advanced SAR Methodologies
Advanced SAR methodologies, such as Quantitative Structure-Activity Relationships (QSAR) and other computational approaches, are powerful tools for understanding and predicting the activity of drug candidates. However, the application of these methods specifically to this compound is not documented in the available literature.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies involve the development of mathematical models that correlate the chemical structures of a series of compounds with their biological activities. A typical QSAR study on beta-2 agonists would involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of analogues and using statistical methods to derive an equation that predicts their receptor affinity or efficacy.
No QSAR studies specifically focused on this compound and its derivatives have been published. Such a study would require a dataset of this compound analogues with experimentally determined biological activities, which does not appear to be publicly available.
Computational Approaches to SAR Derivation (e.g., Inductive Logic Programming)
Computational methods like molecular docking and pharmacophore modeling are routinely used to explore the binding of ligands to their receptors. Inductive Logic Programming (ILP) is a more advanced machine learning technique that can be used to derive symbolic rules from data, which could potentially be applied to SAR.
While molecular docking simulations of various beta-2 agonists with the crystal structure of the beta-2 adrenergic receptor have been reported, specific studies detailing the docking pose and interaction energies of this compound are absent. Similarly, the application of ILP to derive SAR rules for this compound has not been explored in the scientific literature.
Preclinical Research Models and Mechanistic Investigations
In Vitro Models for Mechanistic Studies
In vitro models are fundamental in preclinical research, offering a controlled environment to dissect the molecular interactions of a compound like Quinterenol. These models include cellular and enzyme-based assays that provide insights into the compound's mechanism of action at a subcellular level.
Cellular Assays for Receptor Function
Cellular assays are crucial for determining how a compound interacts with its target receptors on or within a cell. For this compound, which is known to interact with beta-adrenergic receptors, these assays are designed to measure receptor binding and subsequent functional responses.
Receptor Binding Assays: These assays determine the affinity of a ligand for a receptor. rndsystems.com In the case of beta-adrenergic receptors, radioligand binding assays are a common method. nih.gov These experiments involve using a radiolabeled ligand with a known high affinity for the receptor and measuring how this compound competes with this ligand for the binding sites. rndsystems.com The data from these competition experiments are used to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. rndsystems.com This value is an indicator of the compound's receptor affinity. rndsystems.com While specific IC50 values for this compound are not detailed in the available research, the methodology is standard for characterizing compounds of its class. nih.gov
Functional Cellular Assays (cAMP Assays): Beta-adrenergic receptor activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govcellbiolabs.com Cellular assays designed to quantify changes in cAMP levels are therefore essential for assessing the functional consequences of this compound binding to its receptor. promega.com These assays are often performed in cell lines that endogenously or recombinantly express the target beta-adrenergic receptor. multispaninc.com Upon exposure to this compound, the production of cAMP is measured, often using techniques like competitive enzyme immunoassays (ELISA) or bioluminescent-based assays. cellbiolabs.compromega.com The results are typically expressed as an EC50 value, representing the concentration of this compound that elicits 50% of the maximal response. Research indicates that this compound stimulates an increase in cAMP levels, leading to the relaxation of smooth muscle.
Here is an interactive table summarizing common cellular assays for receptor function:
Enzyme-Based Assays
Enzyme-based assays are utilized to determine if a compound has a direct effect on enzyme activity, either as an activator or an inhibitor. rndsystems.com For a compound like this compound, which primarily acts on receptors, enzyme assays can help to rule out off-target effects on key enzymes or to understand its metabolic pathways.
The activity of enzymes can be measured through various methods, including spectrophotometric or fluorogenic assays, where the enzyme's conversion of a substrate to a colored or fluorescent product is monitored over time. rndsystems.comcellbiolabs.com For instance, a study mentioned that the 50% inhibition of an unspecified enzyme's activity was determined two minutes after the introduction of a test substance, indicating the use of such kinetic assays. google.com While this compound is mentioned in proximity to this description, specific data on its direct enzymatic inhibition is not provided. google.com
Non-Human Animal Models for Systemic Response Analysis
Non-human animal models are indispensable for evaluating the integrated physiological and pharmacological effects of a compound in a living organism. These models allow for the assessment of systemic responses that cannot be fully replicated in vitro. researchgate.net
Selection Criteria for Mechanistic Animal Models
The choice of an animal model is critical and depends on the specific questions being addressed. For a compound expected to have bronchodilatory effects, like this compound, guinea pigs are often considered a suitable model due to their sensitive respiratory system, which shows responses to bronchoconstrictors and bronchodilators that are comparable to humans. researchgate.netbdpsjournal.orgarchbronconeumol.org Other species such as rats and dogs have also been used in respiratory and cardiovascular pharmacology studies. frontiersin.orgnih.gov The selection criteria often include the expression and function of the target receptor in the animal species, the physiological relevance of the model to the human condition being studied, and practical considerations such as size, cost, and handling. frontiersin.org
In Vivo Pharmacodynamic Assessments in Non-Human Species
Pharmacodynamic (PD) assessments in animals measure the physiological or biochemical effects of a drug over time. nih.gov For this compound, these studies would focus on its effects on the respiratory and cardiovascular systems.
In studies of bronchodilator activity, an animal model might involve inducing bronchoconstriction with an agent like histamine (B1213489) or methacholine, and then administering the test compound to measure the extent and duration of airway relaxation. bdpsjournal.org For example, in a study on a different bronchodilator, the preconvulsive time after histamine challenge was used as a measure of bronchoprotection in guinea pigs. bdpsjournal.org
Target Engagement and Receptor Occupancy in Vivo
In vivo target engagement studies aim to confirm that the drug is binding to its intended target in the living animal. Receptor occupancy (RO) assays quantify the percentage of target receptors that are bound by a drug at a given dose and time. meliordiscovery.comturkupetcentre.net
Here is an interactive table summarizing key aspects of in vivo assessments:
Physiological Response Modulation
This compound, a beta-adrenergic agonist, has been the subject of preclinical investigations to understand its modulation of physiological responses, particularly within the cardiovascular and respiratory systems. As a bronchodilator, its primary action is to relax the smooth muscles of the airways, leading to improved airflow. consensus.appnih.gov This is achieved through the stimulation of β2-adrenergic receptors, which triggers a cascade of events resulting in muscle relaxation. consensus.appoatext.com
In a preclinical study involving dogs with experimentally induced atrioventricular (A-V) heart block, this compound was shown to affect the ventricular rate. nih.gov This demonstrates its influence on cardiac electrophysiology. The stimulation of beta-adrenergic receptors by agonists like this compound can lead to an increased heart rate. nih.gov The compound's effects on the cardiovascular system are a key area of investigation in preclinical models. friendsofcancerresearch.org
Comparative Translational Biology across Species
Comparative studies across different animal species are crucial for understanding the translational potential of a drug candidate. Research on this compound has revealed species-specific differences in its effects.
In one study, the effects of this compound were compared to those of isoprenaline in anesthetized cats. It was found that this compound was approximately 35 times less potent than isoprenaline in its effects on peripheral muscle, indicating a difference in potency and receptor interaction between the two compounds in this species. researchgate.net
Another study highlighted differences in the pharmacokinetic and metabolic profiles of related compounds between rats and dogs. nih.gov For instance, the expression and activity of enzymes like N-acetyltransferase, which is present in rats and humans but absent in dogs, can lead to significant variations in how a drug is metabolized. nih.gov While not specific to this compound, such findings underscore the importance of selecting appropriate animal models for preclinical evaluation to better predict human responses. nih.govresearchgate.net The metabolic adaptation to different compounds can vary significantly between species like rats and dogs, influencing the pharmacokinetic profile. nih.govresearchgate.net
Metabolic Fate Analysis in Non-Human Biological Systems
In Vivo Biotransformation Pathways
The biotransformation of a drug, or its metabolism, is a critical aspect of its preclinical evaluation. For compounds like this compound, in vivo studies in animal models are essential to elucidate the metabolic pathways. biovenic.com Generally, drug metabolism occurs in two phases. Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. researchgate.net Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. nih.govresearchgate.net
In preclinical animal studies, the liver is the primary site of metabolism for many drugs, involving enzymes such as cytochrome P450 (CYP450) for Phase I and UDP-glucuronosyltransferases (UGTs) for Phase II metabolism. srce.hr The specific biotransformation pathways for this compound would likely involve these enzymatic systems. For similar compounds, major metabolic routes include hydroxylation and N-demethylation, followed by conjugation with glucuronic acid or sulfate. nih.gov The main excretory pathway for many drugs and their metabolites is through feces and urine. nih.gov
Metabolite Identification in Non-Human Subjects
Identifying the metabolites of a drug in preclinical species is a key regulatory requirement to ensure that human metabolites have been adequately assessed for safety. srce.hrnih.govadmescope.com This process involves analyzing biological samples (plasma, urine, feces) from animal studies using advanced analytical techniques like high-resolution mass spectrometry (LC/MS). thermofisher.com
In preclinical studies with other compounds, metabolites are identified and profiled across different species, such as rats and dogs. mdpi.comaxcelead.com For example, studies have shown that the metabolite profile can differ significantly between species. In one case, a deacetylated metabolite was a major component in dogs but not in rats due to differences in enzyme activity. nih.gov Another study on a different compound found that while the metabolite profiles in rats and dogs were qualitatively similar, with glucuronidation being a major pathway, quantitative differences existed. axcelead.com Although specific metabolites for this compound are not detailed in the provided search results, the general approach would involve identifying major metabolites in species like rats and dogs and comparing their profiles to anticipate the metabolic fate in humans. nih.govadmescope.com
Advanced Analytical Techniques for Research
Chromatographic Separations in Biological Matrices
Chromatography is a fundamental technique for the separation of components within a mixture. ijnrd.org In the context of bioanalysis, it is essential for isolating the target analyte, such as Quinterenol, from the intricate matrix of biological fluids or tissues. gerstelus.comdrawellanalytical.com This separation is critical to ensure accurate and reliable quantification, free from the interference of endogenous substances. drawellanalytical.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical chemistry, widely used for the separation, identification, and quantification of pharmaceutical compounds in biological samples. researchgate.netopenaccessjournals.com The technique operates by partitioning the analyte between a liquid mobile phase and a solid stationary phase. ijnrd.org The choice of these phases can be tailored to the specific physicochemical properties of the compound of interest, such as this compound, to achieve optimal separation from matrix components. researchgate.net
In the analysis of compounds within biological matrices, sample preparation is a critical preceding step to HPLC analysis. drawellanalytical.com Techniques like protein precipitation are often employed to remove larger molecules that could interfere with the analysis. drawellanalytical.comjapsonline.com The primary goals of sample preparation are to eliminate interferences, concentrate the analyte if it is present in low concentrations, and ensure the sample is compatible with the HPLC system. drawellanalytical.com
For the analysis of this compound, a typical HPLC method would involve:
Sample Extraction: Utilizing techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from the biological matrix.
Chromatographic Column: Employing a reversed-phase column (e.g., C18) where this compound would be retained and separated from more polar matrix components.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute this compound from the column. The gradient or isocratic composition of the mobile phase is optimized for the best separation.
Detection: While UV detection is common in HPLC, for higher sensitivity and specificity, HPLC is often coupled with a mass spectrometer. resolvemass.ca
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 5% B to 95% B over 10 minutes | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Detector | UV at a specific wavelength or Mass Spectrometer |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and semi-volatile compounds. drawellanalytical.comthermofisher.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility before they can be analyzed by GC. This process involves a chemical reaction to convert the analyte into a more volatile derivative.
The basic principles of GC involve vaporizing the sample, which is then carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. innovatechlabs.com Separation occurs based on the differential partitioning of the compounds between the gas and stationary phases. innovatechlabs.com GC is often used for impurity analysis, drug formulation analysis, and the bioanalysis of volatile drugs and their metabolites. drawellanalytical.com
While less common for non-volatile compounds unless derivatized, GC offers high resolution and is often coupled with mass spectrometry for definitive identification. gerstelus.com The complexity of biological samples often necessitates multidimensional GC to achieve the required separation from matrix interferences. gerstelus.com
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.govnih.gov It is an indispensable tool in bioanalysis due to its high sensitivity and specificity, allowing for the precise identification and quantification of compounds, even at trace levels. esogu.edu.trresolian.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a dominant technique in modern bioanalytical laboratories. resolvemass.caesogu.edu.tr This hybrid technique combines the superior separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. esogu.edu.tr LC-MS/MS is highly valued for its ability to quantify drug molecules and their metabolites within complex biological matrices with high precision and accuracy. resolvemass.caresearchgate.net
In a typical LC-MS/MS workflow, the analyte, having been separated by the LC system, is ionized (e.g., through electrospray ionization - ESI) and then introduced into the mass spectrometer. esogu.edu.tr The first mass analyzer (quadrupole) selects the precursor ion of the target analyte (in this case, this compound). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. esogu.edu.tr This process, known as tandem mass spectrometry, significantly reduces background noise and enhances selectivity. chromatographyonline.com
A significant challenge in LC-MS/MS is the potential for "matrix effects," where co-eluting substances from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov Careful method development, including optimization of sample preparation and chromatography, is crucial to mitigate these effects. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. whoi.edu It is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com As mentioned for GC, the analysis of this compound by GC-MS would necessitate a prior derivatization step to make the compound sufficiently volatile.
Once the derivatized analyte is separated by the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparing it to a spectral library. innovatechlabs.com GC-MS is widely used for environmental monitoring, forensic analysis, and the detection of drugs of abuse. drawellanalytical.comthermofisher.com However, for complex biological matrices, matrix interferences can still be a challenge, potentially leading to false positives if not properly addressed through method validation. nih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | HPLC | GC |
|---|---|---|
| Analyte Volatility | Not required | Required (derivatization needed for non-volatile compounds) |
| Sample Preparation | Often involves extraction and filtration | Requires derivatization for non-volatile analytes |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid/solid stationary phase |
| Coupling with MS | LC-MS/MS is very common and powerful for bioanalysis | GC-MS is a well-established and robust technique |
| Primary Application for this compound | Direct analysis in biological fluids | Analysis after chemical derivatization |
Tandem Mass Spectrometry for High Sensitivity (MRM)
Tandem mass spectrometry (MS/MS) is a key technique for achieving high sensitivity and selectivity in quantitative bioanalysis. chromatographyonline.com One of the most powerful modes of operation for quantitative analysis on a triple quadrupole mass spectrometer is Multiple Reaction Monitoring (MRM). proteomics.com.aumtoz-biolabs.com
In an MRM experiment, the first quadrupole is set to select the specific precursor ion of the analyte (e.g., the molecular ion of this compound). This ion is then fragmented in the collision cell. The third quadrupole is then set to monitor for one or more specific product ions that are characteristic of the analyte. proteomics.com.au This highly specific detection method filters out most of the chemical noise from the complex matrix, resulting in a significantly improved signal-to-noise ratio and, consequently, very low limits of detection. chromatographyonline.commtoz-biolabs.com The high selectivity of MRM allows for the accurate quantification of target analytes even at very low concentrations in complex samples like plasma or urine. proteomics.com.au
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR (proton NMR) is particularly informative for confirming its structural integrity. tdl.org The analysis involves placing the compound in a strong magnetic field and observing the resonance of its hydrogen nuclei (protons). ox.ac.uk The chemical shift, splitting pattern, and integration of the signals in the ¹H NMR spectrum correspond to the different types of protons in the molecule, allowing for a complete structural assignment. ox.ac.uknanalysis.com For instance, the protons on the quinoline (B57606) ring, the isopropyl group, and the ethyl chain would each produce distinct signals, confirming their presence and connectivity.
Quantitative NMR (qNMR) can also be employed to determine the purity of a this compound sample by comparing the integral of a specific signal from the compound to that of a certified internal standard of known concentration. ox.ac.ukjeol.com This method offers high precision without the need for an identical, pure standard of the target compound. jeol.com
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. s-a-s.org It is highly effective for identifying the functional groups present in a compound. s-a-s.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. While a specific spectrum for this compound is not detailed, analysis of its parent structure, quinoline, and related derivatives provides expected spectral regions. researchgate.netmdpi.com
The main functional groups in this compound and their expected IR absorption ranges are summarized in the table below. The presence of a broad band in the 3400-3200 cm⁻¹ region would indicate O-H and N-H stretching, characteristic of the hydroxyl and secondary amine groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and ethyl groups would be observed in the 3000-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring system would generate sharp peaks in the 1650-1450 cm⁻¹ region. mdpi.com
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3400 - 3200 (broad) |
| N-H (secondary amine) | Stretching | 3500 - 3300 (moderate) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=C, C=N (quinoline ring) | Stretching | 1650 - 1450 |
This table is generated based on standard IR correlation charts and data for related quinoline compounds. researchgate.netmdpi.com
Immunoanalytical Approaches (e.g., ELISA)
Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for detecting and quantifying substances. These assays utilize the specific binding interaction between an antibody and its target antigen.
For this compound, which belongs to the quinolone family, ELISA kits developed for the general detection of quinolones can be adapted. elabscience.combiomarkers-for-tb.net These assays are typically competitive immunoassays. In this format, a microtiter plate is coated with a quinolone-protein conjugate. When a sample containing free quinolones (like this compound) is added along with a specific primary antibody, the free quinolones compete with the coated quinolones for the antibody binding sites. After an incubation period, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase) is added, followed by a substrate that produces a colorimetric signal. mybiosource.com The intensity of the color is inversely proportional to the concentration of the quinolone in the sample; a lower absorbance indicates a higher concentration. mybiosource.com
These kits provide a rapid and high-throughput screening method for various samples. elabscience.com While cross-reactivity with other quinolone structures is a factor, they serve as an excellent tool for initial screening before confirmation by other methods like chromatography.
Table 2: Example Characteristics of a Quinolone ELISA Kit
| Parameter | Description |
|---|---|
| Assay Type | Competitive Enzyme Immunoassay mybiosource.com |
| Format | 96-well microtiter plate elabscience.com |
| Target Analytes | Quinolone-class compounds elabscience.combiomarkers-for-tb.net |
| Principle | Competition between free quinolone in the sample and coated quinolone for antibody binding sites. mybiosource.com |
| Detection | Colorimetric; Spectrophotometer at 450 nm mybiosource.com |
| Typical Sample Matrices | Muscle, Honey, Egg, Milk, Urine elabscience.com |
This table summarizes typical features of commercially available ELISA kits for the broader quinolone class. elabscience.commybiosource.com
Biosensor Technologies for Real-time Monitoring
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to provide real-time or near-real-time detection of a target analyte. nih.gov For this compound, biosensor development would likely follow strategies established for the broader class of quinolone antibiotics. nih.gov
Optical and Electrochemical Biosensors
The most common types of biosensors for quinolone detection are optical and electrochemical. nih.gov
Optical Biosensors: These devices often rely on principles like surface plasmon resonance (SPR) or fluorescence. In a typical setup, a specific antibody or an artificial receptor is immobilized on the sensor surface. Binding of this compound to these receptors causes a change in the optical properties of the sensor surface (e.g., refractive index in SPR), which is detected in real-time.
Electrochemical Biosensors: These sensors measure changes in electrical signals (e.g., current, potential) upon the interaction of the analyte with the biorecognition layer. For example, an electrochemical immunosensor could be fabricated by immobilizing anti-quinolone antibodies on an electrode surface. The binding of this compound could then be detected by measuring the change in impedance or by using an enzyme-labeled secondary antibody that catalyzes a reaction producing an electrical current.
These technologies offer the potential for rapid, sensitive, and on-site monitoring of this compound in various environments, moving beyond traditional laboratory-based analyses. nih.gov The ability to gain real-time insights is crucial for applications requiring immediate feedback. korecgroup.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| Quercetin |
Future Directions and Research Gaps
Unexplored Receptor Interactions and Signal Transduction Pathways
While Quinterenol is known to act on β-adrenergic receptors, the full spectrum of its interactions and the subsequent signaling cascades remains to be elucidated. A significant area for future research is the concept of biased agonism . This phenomenon occurs when a ligand, upon binding to a G protein-coupled receptor (GPCR) like the β-adrenergic receptor, preferentially activates one of several downstream signaling pathways over others. nih.govnih.govfrontiersin.orgresearchgate.net It is plausible that this compound could exhibit such bias, potentially leading to a more targeted therapeutic effect with fewer side effects. nih.gov Future studies should investigate whether this compound differentially activates G protein-dependent pathways versus β-arrestin-mediated signaling. nih.govnih.gov Uncovering such a bias could open doors to designing novel therapies with improved efficacy and safety profiles. nih.gov
Furthermore, the potential for this compound to engage in signaling through alternative or "unexplored" pathways beyond the canonical adenylyl cyclase activation warrants investigation. Many GPCRs can signal through pathways involving molecules like MAP kinases or Src, and exploring if this compound activates these cascades could reveal novel mechanisms of action.
Opportunities for Novel Derivative Design and SAR Expansion
The chemical scaffold of this compound, a quinoline (B57606) derivative, presents numerous opportunities for the design of novel analogues with enhanced properties. rsc.orgresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies are crucial to guide the rational design of these new molecules. researchgate.netnih.govresearchgate.net
Future research should focus on a systematic expansion of the SAR for this compound. nih.gov This could involve modifications at several key positions:
The Quinoline Core: Altering substituents on the quinoline ring system could influence receptor affinity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net
The Ethanolamine (B43304) Side Chain: Modifications to the hydroxyl and amine groups of the side chain, which are critical for receptor interaction, could fine-tune agonist activity.
The Isopropyl Group: Exploring different alkyl or aryl substituents in place of the isopropyl group could modulate receptor subtype selectivity.
By systematically synthesizing and testing new derivatives, it may be possible to develop compounds with improved selectivity for specific β-adrenergic receptor subtypes, leading to more targeted therapeutic applications. research-solution.com Fragment-based drug design (FBDD) could also be a valuable strategy, using the 8-hydroxyquinoline (B1678124) core as a starting point for developing new inhibitors or modulators. researchgate.netnih.gov
Table 1: Potential Modifications for this compound Derivative Design
| Molecular Region | Potential Modification | Desired Outcome |
| Quinoline Core | Introduction of halogens, alkyl, or alkoxy groups | Improved receptor affinity and selectivity, altered pharmacokinetic profile |
| Ethanolamine Side Chain | Esterification or etherification of the hydroxyl group | Modulation of agonist potency and duration of action |
| N-alkylation or N-arylation of the amine | Enhanced receptor subtype selectivity | |
| Isopropyl Group | Replacement with other branched or cyclic alkyl groups | Fine-tuning of receptor binding and selectivity |
| Introduction of aromatic or heteroaromatic rings | Exploration of new interactions within the receptor binding pocket |
Refinement of Preclinical Models for Enhanced Mechanistic Understanding
To gain a deeper understanding of this compound's in vivo effects and mechanisms, the use of more sophisticated preclinical models is essential. ppd.comnih.gov While traditional animal models provide valuable data, advanced models can offer insights that are more translatable to human physiology. mdpi.comnih.gov
Humanized mouse models , which are immunodeficient mice engrafted with human cells or tissues, could be particularly valuable. criver.comcriver.comfrontiersin.orgnih.govfrontiersin.org These models would allow for the study of this compound's effects on human receptors and immune cells in a living system, providing a more accurate prediction of its efficacy and potential immunomodulatory effects in humans. criver.comfrontiersin.org
Additionally, the development of organ-on-a-chip platforms representing tissues that are primary targets for β-adrenergic agonists, such as lung or cardiac tissue, would be highly beneficial. nih.govcertisoncology.com These microfluidic devices can mimic the complex three-dimensional architecture and physiological environment of human organs, allowing for high-throughput screening of this compound and its derivatives and detailed mechanistic studies. mdpi.comnih.gov
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for advancing our understanding of this compound's pharmacological effects. revespcardiol.org These high-throughput approaches can provide a comprehensive, unbiased view of the molecular changes induced by the compound.
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the complete set of RNA transcripts in cells or tissues treated with this compound. nih.govfrontiersin.orgnih.govelifesciences.orgillumina.com This can reveal which genes are up- or down-regulated, providing insights into the signaling pathways and cellular processes affected by the drug. nih.govfrontiersin.org
Proteomics: By analyzing the entire protein complement of a biological sample, proteomics can identify changes in protein expression and post-translational modifications in response to this compound. nih.govnih.govmdpi.com This can help to identify the direct targets of the drug and the downstream effectors of its signaling. revespcardiol.org
Metabolomics: This field focuses on the global analysis of small-molecule metabolites. nih.govnih.govmdpi.com Studying the metabolic profile of cells or organisms treated with this compound can reveal its impact on cellular metabolism and identify potential biomarkers of drug response. frontiersin.org
Integrating data from these different omics platforms can provide a holistic, systems-level understanding of this compound's mechanism of action and help to identify novel therapeutic targets and biomarkers. mdpi.com
Computational Approaches for Predictive Modeling
Computational modeling and simulation are powerful tools that can accelerate the drug discovery and development process for this compound derivatives. qlik.comnih.govinvestopedia.com These in silico methods can be used to predict the properties of new compounds before they are synthesized, saving time and resources. researchgate.net
Molecular docking studies can be used to predict how this compound and its analogues bind to the three-dimensional structure of β-adrenergic receptors. njppp.commdpi.comnih.gov This can help to rationalize observed SAR data and guide the design of new derivatives with improved binding affinity and selectivity. mdpi.comnih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of the receptor-ligand interaction, revealing how the complex behaves over time. nih.govmdpi.complos.orgnih.govrowan.edu This can help to understand the conformational changes that lead to receptor activation and to identify key interactions that stabilize the active state. plos.orgrowan.edu
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, further guiding the optimization process. researchgate.net
By combining these computational approaches, it will be possible to build predictive models that can accelerate the discovery of novel this compound-based therapeutics with enhanced efficacy and safety profiles.
Q & A
Q. What are the critical physicochemical properties of Quinterenol that influence its experimental design in pharmacological studies?
Methodological Answer: Prioritize properties such as solubility, partition coefficient (logP), and stability under varying pH/temperature. Use in silico tools (e.g., molecular dynamics simulations) to predict behavior, followed by experimental validation via HPLC or mass spectrometry. Stability studies should include accelerated degradation protocols (e.g., ICH Q1A guidelines) to identify degradation pathways .
Q. How can researchers validate the purity of this compound samples when conflicting spectral data arise?
Methodological Answer: Employ orthogonal analytical techniques (e.g., NMR, FTIR, and X-ray crystallography) to cross-verify results. For unresolved contradictions, conduct spike recovery experiments with certified reference materials (CRMs) and apply statistical outlier tests (e.g., Grubbs’ test) to identify systematic errors. Document all discrepancies in a deviation log for peer review .
Q. What are the best practices for designing dose-response studies involving this compound in in vitro models?
Methodological Answer: Use a factorial design to test multiple concentrations and exposure times. Include positive/negative controls and account for solvent cytotoxicity. Normalize data to cell viability assays (e.g., MTT or resazurin) and apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Replicate experiments across independent batches to confirm reproducibility .
Advanced Methodological Considerations
Q. How should researchers address contradictory findings between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Conduct a meta-analysis of pharmacokinetic parameters (e.g., bioavailability, protein binding) to identify interspecies variability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo contexts. If contradictions persist, reevaluate experimental endpoints (e.g., biomarker relevance) or consider metabolite interactions via LC-MS/MS profiling .
Q. What statistical frameworks are optimal for analyzing time-dependent cytotoxicity data of this compound in heterogeneous cell populations?
Methodological Answer: Apply mixed-effects models to account for intra- and inter-sample variability. Use Kaplan-Meier survival analysis for time-to-event data and Cox proportional hazards regression to adjust for confounding variables. Validate assumptions with residual plots and leverage Bayesian hierarchical models for small sample sizes .
Q. How can the synthesis pathway of this compound be optimized to reduce byproduct formation without compromising yield?
Methodological Answer: Implement design of experiments (DoE) methodologies, such as response surface modeling (RSM), to identify critical process parameters. Use real-time monitoring (e.g., PAT tools) for reaction intermediates and apply green chemistry principles (e.g., solvent substitution) to enhance sustainability. Characterize byproducts via tandem mass spectrometry and revise synthetic routes iteratively .
Data Integrity and Reproducibility
Q. What protocols ensure traceability and reproducibility in this compound’s ecological risk assessment studies?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document all experimental conditions (e.g., temperature, humidity) using electronic lab notebooks (ELNs). Share raw datasets in public repositories (e.g., Zenodo) with standardized metadata. For environmental fate studies, include QA/QC measures such as blank spikes and matrix-matched calibration curves .
Q. How should researchers reconcile discrepancies between computational predictions and experimental binding affinities of this compound to target receptors?
Methodological Answer: Re-evaluate force field parameters in molecular docking simulations and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform free energy perturbation (FEP) calculations to refine binding energy estimates. Publish negative results to inform model recalibration .
Ethical and Reporting Standards
Q. What ethical considerations are critical when designing human cell-line studies involving this compound?
Methodological Answer: Obtain institutional review board (IRB) approval for primary cell use. Adhere to GDPR or HIPAA guidelines for donor anonymity. Disclose all conflicts of interest (COI) and provide detailed informed consent documentation. For gene-editing applications, follow ARRIVE 2.0 or CONSORT reporting guidelines .
Q. How can researchers enhance the credibility of mechanistic studies on this compound’s off-target effects?
Methodological Answer: Use CRISPR-Cas9 knockout models to validate target specificity. Employ high-content screening (HCS) with multi-parameter readouts and integrate omics data (e.g., transcriptomics, proteomics) to identify pathway crosstalk. Publish full experimental workflows in protocols.io to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
